molecular formula C23H23ClFN3O3S B2909218 N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride CAS No. 1217024-65-1

N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride

Cat. No.: B2909218
CAS No.: 1217024-65-1
M. Wt: 475.96
InChI Key: VEJAGGUHLVSPOH-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride is a recognized and potent cell-permeable inhibitor of Protein Kinase D (PKD) , also known as Protein Kinase C μ. Its primary research value lies in elucidating the role of PKD signaling in various disease contexts, particularly in cancer cell proliferation, survival, and invasion . Studies utilizing this compound have been instrumental in demonstrating that PKD inhibition can suppress processes such as NF-κB activation and matrix metalloproteinase production, which are critical for tumor progression and metastasis. The compound acts by competitively occupying the ATP-binding pocket of the PKD kinase domain, thereby blocking its catalytic activity and downstream signaling through pathways like the RAF/MEK/ERK cascade. Beyond oncology, this inhibitor is a valuable tool for probing the function of PKD in other physiological systems, including cardiac hypertrophy and G protein-coupled receptor (GPCR) signaling networks , making it a versatile chemical probe for fundamental cell biology research.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3S.ClH/c1-3-26(4-2)12-13-27(23-25-20-17(24)9-7-11-19(20)31-23)21(28)16-14-15-8-5-6-10-18(15)30-22(16)29;/h5-11,14H,3-4,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJAGGUHLVSPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC4=CC=CC=C4OC3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a salicylaldehyde derivative.

    Introduction of the Fluorobenzo[d]thiazolyl Group: This step may involve a nucleophilic substitution reaction where a fluorobenzo[d]thiazole derivative is introduced to the chromene core.

    Attachment of the Diethylaminoethyl Group: This can be done through an alkylation reaction using a diethylaminoethyl halide.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Bond

The amide bond undergoes hydrolysis under acidic or basic conditions:

Condition Reagents Product Reference
Acidic Hydrolysis6M HCl, reflux, 6h2-Oxo-2H-chromene-3-carboxylic acid + Free amine
Basic Hydrolysis2M NaOH, 80°C, 4hSodium carboxylate + Amine byproduct

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
  • Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon .

Reactivity of the Fluorobenzo[d]thiazole Group

  • Nucleophilic Aromatic Substitution (NAS) :
    Fluorine substitution is feasible with strong nucleophiles (e.g., alkoxides or amines) under high temperatures (150–200°C) in DMF .
Reagent Product Yield Reference
Potassium tert-butoxide4-(tert-butoxy)benzo[d]thiazol-2-yl analog45%
Piperidine4-(piperidin-1-yl)benzo[d]thiazol-2-yl32%

Chromene Ring Reactivity

The 2-oxo-2H-chromene core participates in:

  • Reduction :
    The ketone group is reduced to a secondary alcohol using NaBH4 or LiAlH4 .
Reagent Product Conditions Reference
NaBH4 in MeOH2-Hydroxy-2H-chromene-3-carboxamideRT, 2h
  • Ring-Opening Reactions :
    Under strong acidic conditions (e.g., H2SO4), the chromene ring opens to form a dicarboxylic acid derivative .

Reactions Involving the Diethylaminoethyl Group

The tertiary amine in the diethylaminoethyl side chain undergoes:

  • Quaternary Ammonium Salt Formation :
    Reacts with alkyl halides (e.g., methyl iodide) to form quaternary salts .
Reagent Product Application
CH3IN-(2-(diethyl(methyl)ammonio)ethyl) derivativeEnhanced water solubility
  • Protonation/Deprotonation :
    The amine is protonated in acidic media (pH < 4) and deprotonated in basic conditions (pH > 10) .

Stability and Degradation

  • Thermal Stability :
    Decomposes above 200°C, releasing CO2 and forming aromatic byproducts .
  • Photodegradation :
    Exposure to UV light (254 nm) induces cleavage of the chromene ring, yielding fluorescent fragments .

Scientific Research Applications

Antitumor Activity

Numerous studies have indicated that benzothiazole derivatives, including this compound, exhibit notable antitumor properties. The mechanism often involves the inhibition of key cellular processes such as DNA replication and transcription.

Case Study: In Vitro Antiproliferative Effects
A study evaluated the antiproliferative effects of various benzothiazole derivatives against different cancer cell lines. The results indicated significant growth inhibition with IC50 values in the low micromolar range:

CompoundCell LineIC50 (μM)
Compound AHCC8275.06
Compound BNCI-H3581.60

This data suggests that modifications to the benzothiazole structure can enhance antitumor efficacy.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing
In a comparative study, the antimicrobial efficacy of this compound was tested against various microbial strains:

MicroorganismMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus25
Escherichia coli50
Saccharomyces cerevisiae50

These findings indicate that the compound exhibits significant antibacterial activity, making it a candidate for therapeutic applications in infectious diseases.

Mechanism of Action

The mechanism of action of N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on core modifications:

Table 1: Structural Comparison of Key Analogues
Compound Name / ID Core Structure Substituents Molecular Weight Key Features
Target Compound Benzothiazole + Coumarin 4-Fluorobenzo[d]thiazol-2-yl; diethylaminoethyl side chain ~500 (estimated) Fluorine-enhanced stability; tertiary amine for solubility
N-[2-(4-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4d) Benzothiazole + Thiazolidinone 4-Fluorophenyl; no coumarin 387.4 Anticancer activity reported; lacks coumarin moiety
3-Acetyl-8-methoxy-2H-chromen-2-one Coumarin Methoxy at C8; acetyl group at C3 232.2 Simplified coumarin scaffold; no benzothiazole or amine side chain
N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide (4a) Benzothiazole + Thiazolidinone Phenyl at C2; no fluorine or coumarin 355.4 Lower molecular weight; absence of fluorination
N-(2,2,2-Trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides 1,3,4-Thiadiazole Trichloroethyl; phenylamino group ~400 (varies) Antifungal/antitumor activity; distinct heterocyclic core

Biological Activity

N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by several functional groups that contribute to its biological activity:

  • Molecular Formula : C22H25ClFN3O3S
  • Molecular Weight : Approximately 466.0 g/mol
  • Functional Groups : Diethylamino, fluorobenzo[d]thiazole, and chromene derivatives.

Research indicates that compounds with similar structures often exhibit diverse biological activities due to their ability to interact with various biological targets. The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.
  • Antitumor Activity : Similar benzothiazole derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines, suggesting potential antitumor properties for this compound as well.

Biological Activity Data

Several studies have investigated the biological activity of this compound and related analogs:

Activity Study Reference
Antitumor EffectsIn vitro studies demonstrated significant growth inhibition in human breast and colon cancer cell lines .
Enzyme InteractionMolecular docking studies suggested potential binding affinities with cytochrome P450 enzymes .
Proteomic AnalysisChanges in protein expression in response to treatment indicated pathways involved in stress responses .

Case Studies

  • Anticancer Activity : A study on benzothiazole derivatives indicated that compounds with similar structures exhibited nanomolar range potency against various tumor cell lines, including breast and ovarian cancers. The mechanism was linked to the generation of reactive metabolites that induce cytotoxic effects .
  • Microbial Interaction : Research on benzothiazole's interaction with microbial systems revealed that it could alter protein expression related to metabolism and stress responses, indicating its potential use as a pesticide or antimicrobial agent .

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